molecular formula C10H9FN2 B8482542 2-Fluoro-4-methyl-3-(1H-pyrrol-1-yl)pyridine

2-Fluoro-4-methyl-3-(1H-pyrrol-1-yl)pyridine

Cat. No. B8482542
M. Wt: 176.19 g/mol
InChI Key: DYSDJDQTPBCSKF-UHFFFAOYSA-N
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Patent
US09345703B2

Procedure details

2-Fluoro-4-methylpyridin-3-amine (1.0 g, 7.93 mmol) and 2,5-dimethoxytetrahydrofuran (1.08 mL, 1.05 equiv.) were suspended in 3 mL of acetic acid and refluxed for 2 hours. The reaction was cooled down to room temperature. The solvents were removed and the residue was purified by silica gel chromatography (EtOAc/hexanes=1:8, Rf=0.3) to afford 1.0 g (72%) oil. 1H NMR (400 MHz, CDCl3) δ 8.10 (dd, J=0.8, 5.1 Hz, 1H), 7.17 (d, J=5.1 Hz, 1H), 6.74 (td, J=2.1, 0.9 Hz, 2H), 6.40 (t, J=2.1 Hz, 2H), 2.26 (s, 3H). 13C NMR (101 MHz, CDCl3) δ 160.2, 157.8, 149.6, 149.5, 145.5, 145.4, 123.80, 123.76, 122.1, 109.8, 17.29, 17.25. HRMS (m/z) calcd for C10H10FN2 (M+H) 177.0828. found 177.0827. Richards, et al. (2008) Bioorg. & Med. Chem. Lett. 18:4325-27.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[F:1][C:2]1[C:7]([N:8]2[CH:12]=[CH:16][CH:15]=[CH:14]2)=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC(=C1N)C
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (EtOAc/hexanes=1:8, Rf=0.3)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1N1C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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